Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-oxobutanoate with 1,2-diaminopentane in the presence of triethylamine and acetic anhydride. The product is then treated with hydrochloric acid to obtain the hydrochloride in high yield and purity.Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiroazetidine core, which is a bicyclic structure consisting of a four-membered azetidine ring fused to a five-membered ring. The compound also contains a tertiary amine group and a carboxylate ester group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.83 g/mol. It has a melting point of 148-150°C and a boiling point of 461°C at 760 mmHg. It is stable under normal conditions and does not decompose easily. It has a neutral pH and does not react with acids or bases.Scientific Research Applications
Conformational Analysis and Peptide Synthesis
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a compound of interest in the field of peptide synthesis and conformational analysis. The synthesis of derivatives of this compound has been utilized in the development of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, showcasing its application in the synthesis of peptide analogues. These derivatives have been analyzed for their conformational properties, with studies indicating their mimetic potential for gamma-turns and type II beta-turns in peptides, as elucidated through NMR experiments and molecular modeling calculations (Fernandez et al., 2002).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been studied for their ability to form specific molecular structures. The preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives have revealed their significant role in supramolecular arrangements, demonstrating the impact of substituents on the cyclohexane ring in the formation of these structures. This research highlights the compound's relevance in studying the relationship between molecular and crystal structure (Graus et al., 2010).
Stereochemical Assignments
The stereochemical configurations of spiro[4.5]decanes, including those related to this compound, have been assigned using NMR spectroscopy. These studies provide detailed insights into the relative stereochemistry of such compounds, facilitating the understanding of their structural and conformational preferences. This research is essential for the development of new synthetic methodologies and for the structural elucidation of complex organic molecules (Guerrero-Alvarez et al., 2004).
Synthesis of Rho–Kinase Inhibitors
This compound is instrumental in the synthesis of key intermediates for Rho–kinase inhibitors. A practical synthesis approach has been developed to supply this key intermediate for multikilogram production of Rho–kinase inhibitor K-115. The synthesis involves intramolecular cyclization techniques, demonstrating the compound's utility in the pharmaceutical synthesis of clinically significant molecules (Gomi et al., 2012).
Safety and Hazards
Mechanism of Action
Result of Action
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties in vitro and in vivo. It has also been shown to inhibit the proliferation of human melanoma cells and to induce cell cycle arrest and apoptosis in various cancer cell lines. .
Properties
IUPAC Name |
tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4;/h11,15H,5-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSFCUODZYJVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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